Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a bromobenzamido group and a carboxylate ester group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
The specific mode of action of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate is currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Result of Action
Given the pharmacological properties of thiophene derivatives, it can be inferred that this compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C.
Introduction of the Bromobenzamido Group: The bromobenzamido group can be introduced through a nucleophilic substitution reaction, where the amino group on the benzothiophene core reacts with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzothiophene core with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Ester Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-(4-bromobenzamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Benzothiophene derivatives are explored for their electronic properties and potential use in organic semiconductors.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the bromobenzamido group, making it less versatile for further functionalization.
3-Aminobenzo[b]thiophene-2-carboxylate: Contains an amino group instead of the bromobenzamido group, offering different reactivity and applications.
4-Methylbenzo[b]thiophene: A simpler derivative with a methyl group, used in different contexts.
Properties
IUPAC Name |
methyl 3-[(4-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(12-4-2-3-5-13(12)23-15)19-16(20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAZNNOXNWHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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